Berubicin Hydrochloride

Beschreibung

Berubicin Hydrochloride is the hydrochloride salt of the anthracycline derivative berubicin with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, and RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB).

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

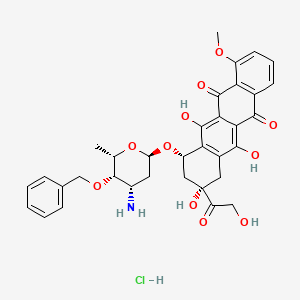

Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744. |

|---|---|

CAS-Nummer |

293736-67-1 |

Molekularformel |

C34H36ClNO11 |

Molekulargewicht |

670.1 g/mol |

IUPAC-Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1 |

InChI-Schlüssel |

GPMIHHFZKBVWAZ-LMMKTYIZSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

RTA-744; RTA 744; RTA774; WP 769; WP769; WP-769; Berubicin HCl. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Berubicin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berubicin hydrochloride is a synthetic, second-generation anthracycline and a potent topoisomerase II inhibitor. It has been engineered to overcome two significant challenges in cancer chemotherapy: crossing the blood-brain barrier (BBB) and circumventing multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp) and MRP1.[1] This technical guide provides an in-depth overview of the core mechanism of action of Berubicin, supported by quantitative data, experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action

Berubicin exerts its anticancer effects through a multi-pronged approach, characteristic of anthracyclines, but with unique properties that enhance its efficacy, particularly in challenging cancers like glioblastoma multiforme (GBM). The primary mechanisms include:

-

Inhibition of Topoisomerase II: Berubicin targets and inhibits topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, Berubicin leads to the accumulation of double-strand breaks, which triggers downstream apoptotic pathways.[2]

-

DNA Intercalation: The planar aromatic structure of Berubicin allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of DNA and RNA synthesis and ultimately preventing the replication of rapidly dividing cancer cells.[3]

-

Generation of Reactive Oxygen Species (ROS): Berubicin is believed to contribute to cytotoxicity through the generation of iron-mediated free oxygen radicals. These highly reactive molecules can cause damage to DNA, proteins, and cellular membranes, leading to oxidative stress and inducing apoptosis.[3]

Quantitative Data: In Vitro Cytotoxicity

The potency of Berubicin has been evaluated against a wide range of cancer cell lines, often in direct comparison to the first-generation anthracycline, doxorubicin. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating Berubicin's superior cytotoxicity in several cancer types.

Table 1: Comparison of IC50 Values for Berubicin and Doxorubicin in Primary CNS Tumor Cell Lines

| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |

| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |

| D556 | Medulloblastoma | 5.1 | 36.0 | 7.0 |

| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |

| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |

| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |

Table 2: Comparison of IC50 Values for Berubicin and Doxorubicin in Lymphoma Cell Lines

| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |

| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |

| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |

| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |

| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |

| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |

| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |

Table 3: Comparison of IC50 Values for Berubicin and Doxorubicin in Solid Tumor Cell Lines

| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |

| MDA-MB-435 | Breast | 0.72 | 4.02 | 5.6 |

| NCI-H522 | Lung | 3.40 | 8.32 | 2.4 |

| A549 | Lung | 1.07 | 4.68 | 4.4 |

| SW480 | Colon | 2.99 | 8.26 | 2.8 |

| HT-29 | Colon | 3.66 | 23.40 | 6.4 |

| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |

| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |

| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |

| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |

Experimental Protocols

Detailed experimental protocols for Berubicin-specific assays are often proprietary. However, the following sections describe the principles and generalized methodologies for the key experiments used to characterize its mechanism of action.

Topoisomerase II Inhibition Assay (Decatenation Assay)

Principle: This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Generalized Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine kDNA substrate, assay buffer (containing ATP and MgCl2), and varying concentrations of Berubicin or a vehicle control.

-

Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate faster than the catenated kDNA network.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.

DNA Intercalation Assay (DNA Unwinding Assay)

Principle: This assay assesses the ability of a compound to unwind supercoiled plasmid DNA by intercalating between base pairs. The change in DNA topology is detected by a change in electrophoretic mobility.

Generalized Protocol:

-

Reaction Setup: Combine supercoiled plasmid DNA, a type I topoisomerase (to relax the DNA), assay buffer, and varying concentrations of Berubicin or a control.

-

Incubation: Incubate the mixture to allow for intercalation and DNA relaxation.

-

Enzyme Inactivation: Terminate the topoisomerase activity, typically by heat inactivation or addition of a denaturing agent.

-

Drug Removal: Remove the intercalating agent.

-

Agarose Gel Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis. The unwinding and subsequent re-ligation by topoisomerase I in the presence of an intercalator will result in a more supercoiled DNA form upon drug removal, which migrates faster than the relaxed DNA.

Cellular Reactive Oxygen Species (ROS) Detection

Principle: This assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS within cells.

Generalized Protocol:

-

Cell Culture: Plate glioblastoma cells in a multi-well plate and allow them to adhere.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA) by incubating them in a buffer containing the probe.

-

Treatment: Treat the cells with varying concentrations of Berubicin, a positive control (e.g., H2O2), and a vehicle control.

-

Incubation: Incubate for a specific period to allow for ROS generation.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizing the Mechanism and Pathways

Berubicin's Triple Mechanism of Action

References

Berubicin Hydrochloride: A Technical Guide to its Core Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berubicin (B1242145) hydrochloride (WP744) is a novel synthetic anthracycline analogue of doxorubicin (B1662922) engineered to overcome multidrug resistance and, critically, to cross the blood-brain barrier.[1][2] This attribute positions it as a promising therapeutic agent for aggressive brain cancers such as glioblastoma multiforme (GBM). Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[3][4] By acting as a topoisomerase II poison, berubicin stabilizes the covalent complex between the enzyme and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6] This technical guide provides an in-depth analysis of berubicin's core function, presenting available quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathway.

Introduction

Glioblastoma multiforme remains one of the most challenging malignancies to treat, largely due to the protective nature of the blood-brain barrier, which limits the efficacy of many chemotherapeutic agents. Berubicin was developed by Dr. Waldemar Priebe and his team to address this critical unmet need.[3] As a topoisomerase II inhibitor, berubicin joins a class of potent anti-cancer drugs; however, its unique ability to penetrate the central nervous system sets it apart.[1] Preclinical studies have demonstrated its potent cytotoxic effects against various cancer cell lines, including those resistant to traditional anthracyclines, and its ability to prolong survival in animal models of glioma.[5][7] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the mechanism of action, experimental validation, and the current understanding of the signaling cascades initiated by berubicin's interaction with topoisomerase II.

Quantitative Data

Berubicin has demonstrated superior potency compared to doxorubicin in a variety of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from preclinical studies.

Table 1: IC50 Values of Berubicin vs. Doxorubicin in Brain and Central Nervous System Cancer Cell Lines [1]

| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) | Ratio (Doxorubicin IC50 / Berubicin IC50) |

| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |

| D556 | Human Medulloblastoma | 5.1 | 36.0 | 7.1 |

| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 | 3.6 |

| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |

| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |

Table 2: IC50 Values of Berubicin vs. Doxorubicin in Other Cancer Cell Lines [1]

| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) | Ratio (Doxorubicin IC50 / Berubicin IC50) |

| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |

| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.8 |

| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.2 |

| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |

| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |

| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of berubicin's activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to determine the IC50 values of berubicin.

-

Cell Seeding: Plate glioma cells (e.g., U-251, U-87) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of berubicin hydrochloride and a reference compound (e.g., doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the drug solutions at various concentrations. Include untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay determines the ability of berubicin to inhibit the decatenating activity of topoisomerase II.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 1X topoisomerase II reaction buffer, 100 ng of kinetoplast DNA (kDNA), and the desired concentration of this compound.

-

Enzyme Addition: Add 1-2 units of human topoisomerase IIα to the reaction mixture. The final reaction volume should be 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (containing SDS and bromophenol blue).

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium (B1194527) bromide. Run the gel at 80V for 1-2 hours.

-

Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by berubicin.

-

Cell Treatment: Seed glioma cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Orthotopic Glioblastoma Mouse Model

This in vivo model assesses the efficacy of berubicin in a setting that mimics human glioblastoma.

-

Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame. Inject 1 x 10⁵ U-87 MG human glioblastoma cells in 5 µL of PBS into the right striatum of the brain.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.

-

Treatment: Once tumors are established (e.g., 7-10 days post-implantation), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Monitor the tumor size and the overall health of the mice. The primary endpoint is typically overall survival.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of berubicin and a typical experimental workflow for its evaluation.

Conclusion

This compound represents a significant advancement in the development of chemotherapeutics for glioblastoma multiforme and other central nervous system malignancies. Its ability to cross the blood-brain barrier and potently inhibit topoisomerase II, leading to cancer cell death, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and clinicians working to further elucidate its mechanisms and translate its promise into clinical benefit. Continued investigation into the downstream signaling pathways and mechanisms of resistance will be crucial for optimizing its use in the treatment of brain cancers.

References

Berubicin Hydrochloride: A Technical Guide to its DNA Intercalation Process

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berubicin hydrochloride is a synthetic anthracycline and a potent topoisomerase II inhibitor currently under investigation for the treatment of glioblastoma multiforme (GBM) and other central nervous system (CNS) malignancies. A key feature of Berubicin is its ability to cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents. The primary mechanisms of its anticancer activity are believed to be DNA intercalation and the subsequent inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] This technical guide provides an in-depth overview of the DNA intercalation process of Berubicin, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows. While experimental biophysical data on Berubicin's direct interaction with DNA is limited in publicly available literature, this guide leverages computational studies and established methodologies for related anthracyclines, such as doxorubicin (B1662922), to provide a comprehensive technical resource.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Berubicin, like other anthracyclines, exerts its cytotoxic effects through a dual mechanism of action that targets the cell's genetic machinery. The core processes are:

-

DNA Intercalation: The planar tetracyclic ring structure of Berubicin inserts itself between the base pairs of the DNA double helix. This "entwining" with the DNA strand physically obstructs the processes of DNA replication and RNA transcription, which are essential for cancer cell proliferation.[2]

-

Topoisomerase II Inhibition: By intercalating into the DNA, Berubicin interferes with the function of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication.[3] This interference stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[4] This DNA damage triggers apoptotic pathways, resulting in cancer cell death.

A significant advantage of Berubicin is its development as a doxorubicin analog that can cross the blood-brain barrier (BBB), allowing it to reach tumors within the brain.[5]

Quantitative Data

While direct experimental data on the biophysical parameters of Berubicin's DNA intercalation is not widely available, computational studies have provided valuable insights into the thermodynamics and kinetics of this process. Additionally, in vitro studies have quantified its cytotoxic potency in various cancer cell lines.

Thermodynamics and Kinetics of DNA Deintercalation (Computational)

A recent in silico study using well-tempered metadynamics explored the deintercalation of Berubicin from two double-stranded oligonucleotide DNA sequences. The study revealed a three-step deintercalation mechanism involving an intercalated state, a reshuffling state, and a minor groove-bound state.[6] The Gibbs free energy surface was calculated, and deintercalation times were estimated to be comparable to or longer than those of established anthracyclines.[6]

Table 1: Calculated Thermodynamic and Kinetic Parameters of Berubicin Deintercalation | Parameter | 5'-d(ACGTAC|GT)-3'–Berubicin | 5'-d(TGT...)-Berubicin | | :--- | :--- | :--- | | ΔGbind (kcal/mol) | Not explicitly stated | Not explicitly stated | | koff (s-1) | Not explicitly stated | Not explicitly stated | | Deintercalation Time | Comparable to or exceeds established anthracyclines | Comparable to or exceeds established anthracyclines | Data derived from a computational study by Mikaelian G. et al. (2024). Specific numerical values for binding free energy and dissociation rate constant were not provided in the abstract.[6]

In Vitro Cytotoxicity

The cytotoxic activity of Berubicin has been evaluated against a panel of human cancer cell lines, with IC50 values determined. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells and provide a measure of its potency.

Table 2: IC50 Values of Berubicin in Glioblastoma and Other Cancer Cell Lines

| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) |

|---|---|---|---|

| U-251 | Glioblastoma | 4.7 | 62.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 |

| D556 | Medulloblastoma | 5.1 | 36.0 |

| DAOY-WT | Medulloblastoma | 13.0 | 47.0 |

| GL261 | Murine Glioma | 11.5 | 46.2 |

| BT-58 | Ependymoma | 36.5 | 124.0 |

| Toledo | B cell lymphoma | 3.1 | 24.5 |

| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 |

| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 |

| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 |

| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 |

| Daudi | Burkitt lymphoma | 3.4 | 12.2 |

Data from a poster presentation by Silberman S. et al. at ASCO 2022.[1]

Experimental Protocols

The following protocols are representative methodologies for studying the DNA intercalation and biological activity of anthracyclines like Berubicin. These are generalized protocols and may require optimization for specific experimental conditions.

DNA Unwinding Assay

This assay determines if a compound intercalates into DNA by measuring the change in DNA topology. Intercalation unwinds the DNA helix, which can be detected by a change in the supercoiling of a closed-circular plasmid in the presence of a topoisomerase.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (for control)

-

Topoisomerase I (e.g., from calf thymus or human)

-

10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 10 mM EDTA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Stop solution (e.g., 1% SDS, 50 mM EDTA)

-

Proteinase K

-

DNA loading dye

-

Agarose (B213101) gel (1%) with and without an intercalating dye (e.g., chloroquine)

-

Electrophoresis buffer (e.g., TBE or TAE)

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase I reaction buffer

-

1 µg supercoiled plasmid DNA

-

Varying concentrations of this compound (and a solvent control)

-

Nuclease-free water to a final volume of 18 µL

-

-

Add 2 units of Topoisomerase I to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 2 µL of stop solution and 1 µL of Proteinase K (20 mg/mL).

-

Incubate at 50°C for 30 minutes to digest the topoisomerase.

-

Add DNA loading dye to each sample.

-

Load the samples onto a 1% agarose gel. To resolve topoisomers, it is recommended to run two gels in parallel: one standard gel and one containing chloroquine (B1663885) (e.g., 1-10 µg/mL).

-

Perform electrophoresis until the dye front has migrated an adequate distance.

-

Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light. An increase in the supercoiling of the plasmid in the presence of Berubicin indicates DNA intercalation.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

-

Kinetoplast DNA (kDNA) or a supercoiled plasmid (e.g., pBR322)

-

Human Topoisomerase IIα

-

10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

-

This compound stock solution

-

Stop solution (1% SDS, 50 mM EDTA)

-

Proteinase K

-

DNA loading dye

-

Agarose gel (1%)

-

Electrophoresis buffer

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase II assay buffer

-

200-300 ng kDNA or supercoiled plasmid DNA

-

Varying concentrations of this compound (and a solvent control)

-

Nuclease-free water to a final volume of 18 µL

-

-

Add 2-4 units of human Topoisomerase IIα to each reaction tube.

-

Incubate at 37°C for 30 minutes.

-

Stop the reactions by adding 2 µL of stop solution and 1 µL of Proteinase K (20 mg/mL).

-

Incubate at 50°C for 30 minutes.

-

Add DNA loading dye.

-

Load samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel. An increase in the amount of linear DNA (for plasmid substrate) or the release of minicircles (for kDNA) indicates the stabilization of the cleavage complex by Berubicin.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.

Materials:

-

Glioblastoma cell lines (e.g., U-251, U-87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Berubicin (and a vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the mechanism of action and experimental analysis of Berubicin.

Conclusion

This compound represents a promising therapeutic agent for glioblastoma, largely owing to its ability to penetrate the blood-brain barrier and its potent cytotoxic mechanisms. The core of its activity lies in the intercalation into DNA and the subsequent inhibition of topoisomerase II. While detailed experimental biophysical characterization of Berubicin's DNA binding is an area for future research, computational models and comparative data from other anthracyclines provide a strong foundation for understanding its mechanism. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the nuanced interactions of Berubicin with DNA and its downstream cellular consequences. Continued research into the precise molecular interactions of Berubicin will be crucial for optimizing its clinical application and for the development of next-generation CNS-penetrant chemotherapeutics.

References

- 1. assets.cnspharma.com [assets.cnspharma.com]

- 2. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]

- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]

- 4. biospace.com [biospace.com]

- 5. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA - PMC [pmc.ncbi.nlm.nih.gov]

Berubicin Hydrochloride: A Technical Whitepaper on Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berubicin (B1242145) hydrochloride (WP744) is a novel, second-generation anthracycline designed to overcome a critical challenge in neuro-oncology: penetrating the blood-brain barrier (BBB). For decades, the utility of highly potent chemotherapeutics like anthracyclines against central nervous system (CNS) malignancies, particularly glioblastoma (GBM), has been nullified by their inability to cross this selective barrier. Berubicin was specifically engineered to achieve significant CNS uptake, representing a pivotal advancement in the potential treatment of aggressive brain tumors.

Developed by the laboratory of Dr. Waldemar Priebe at the MD Anderson Cancer Center, berubicin is a doxorubicin (B1662922) analog that has demonstrated the ability to cross the BBB in preclinical models and has been evaluated in clinical trials for recurrent GBM[1][2][3]. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication, leading to DNA damage and apoptosis in rapidly dividing cancer cells[2]. This document provides a detailed technical overview of the evidence supporting the BBB permeability of berubicin, focusing on preclinical data, experimental methodologies, and its mechanism of action.

Preclinical Evidence of Blood-Brain Barrier Permeability

Preclinical research has been fundamental in establishing the CNS-penetrating capability of berubicin. Studies in orthotopic mouse models of glioma have shown that berubicin not only crosses the BBB but also prolongs survival compared to the standard of care, temozolomide[1][3]. A key qualitative finding from the developing laboratory stated that berubicin achieves CNS and brain tumor concentrations that can exceed those in plasma. While specific quantitative data for berubicin (WP744) from peer-reviewed publications is limited, data from a closely related, orally bioavailable analog, WP769, developed by the same research group, provides insight into the brain concentrations achievable by this class of compounds.

Quantitative Data: Brain Tissue Concentration

The following table summarizes brain concentration data for WP769, a next-generation analog of berubicin, demonstrating the significant CNS penetration achieved by this chemical scaffold.

| Compound | Administration Route | Dose | Animal Model | Peak Brain Concentration (Cmax) | Analytical Method | Reference |

| WP769 | Intravenous (IV) | Not Specified | Mouse | 220.6 ± 11.3 ng/g | LC/MS/MS | [4] |

| WP769 | Oral (in ME) | Not Specified | Mouse | 221.6 ± 40.3 ng/g | LC/MS/MS | [4] |

Note: This data is for the berubicin analog WP769, from the same discovery program. It is presented as a surrogate to illustrate the quantitative potential of this class of CNS-penetrating anthracyclines.

Experimental Protocols

The methodologies employed to assess BBB permeability and in vivo efficacy are critical for interpreting the significance of the findings. Below are detailed protocols based on published abstracts and standard preclinical practices for this area of research.

In Vivo Brain Pharmacokinetic Analysis

This protocol describes a typical experiment to determine the concentration of a drug in brain tissue following systemic administration, based on the methodology used for the berubicin analog, WP769[4].

-

Animal Model: Healthy mice are used for pharmacokinetic studies.

-

Compound Administration: The test compound (e.g., WP769) is administered either intravenously (IV) via tail vein injection or orally by gavage.

-

Sample Collection: At predetermined time points following administration, animals are euthanized. Blood is collected via cardiac puncture to obtain plasma. Brains are immediately harvested, rinsed with cold saline to remove excess blood, blotted dry, and weighed.

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.

-

Sample Analysis: Drug concentrations in plasma and brain homogenates are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method. An electrospray ionization source operating in positive ion mode is typically used for this class of compounds[4].

-

Data Calculation: Brain tissue concentration is expressed as nanograms of drug per gram of tissue (ng/g)[4]. Plasma concentration is measured in ng/mL. These values are used to calculate pharmacokinetic parameters, including peak concentration (Cmax) and the brain-to-plasma concentration ratio.

Caption: General workflow for assessing brain tissue concentration in preclinical models.

Orthotopic Glioblastoma Mouse Model for Efficacy Studies

This protocol details the establishment of a brain tumor model to test the therapeutic efficacy of compounds like berubicin, as described in conference proceedings[3].

-

Cell Culture: Human glioblastoma cells (e.g., U-87 MG) are cultured under standard laboratory conditions.

-

Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used to prevent rejection of the human tumor xenograft.

-

Intracranial Implantation: Mice are anesthetized, and a small burr hole is drilled in the skull. A stereotactic apparatus is used to inject a suspension of U-87 MG cells into the right cerebral hemisphere.

-

Tumor Growth: The tumor is allowed to establish and grow for a set period. Tumor growth can be monitored using non-invasive imaging techniques if the cells are engineered to express a reporter like luciferase.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. Berubicin (e.g., 10 mg/kg) or a vehicle control is administered, typically via intraperitoneal (i.p.) or intravenous (IV) injection, on a defined schedule (e.g., on day 1 and day 10 post-implantation)[3].

-

Efficacy Endpoint: The primary endpoint is typically Overall Survival (OS). Mice are monitored daily, and the date of death or euthanasia (due to predefined humane endpoints) is recorded.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between the treatment and control groups is determined using the log-rank test.

Mechanism of Action in the CNS

The therapeutic rationale for developing a BBB-penetrant anthracycline is based on the known mechanism of this drug class and the molecular characteristics of glioblastoma.

-

BBB Penetration: Berubicin is designed to circumvent efflux pumps, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and are responsible for preventing many chemotherapeutic agents from entering the brain[4][5].

-

Cellular Uptake: Once in the brain's interstitial fluid, berubicin enters glioblastoma cells.

-

Topoisomerase II Inhibition: Inside the nucleus, berubicin intercalates into the DNA and inhibits the enzyme topoisomerase II[2]. This enzyme is crucial for untangling DNA during replication.

-

DNA Damage and Apoptosis: By trapping topoisomerase II in a complex with DNA, berubicin prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This extensive DNA damage triggers the p53-dependent apoptotic pathway, resulting in programmed cell death of the cancer cell.

Caption: Pathway of Berubicin from circulation to induction of apoptosis in GBM cells.

Conclusion

Berubicin hydrochloride was rationally designed to cross the blood-brain barrier, a feature that distinguishes it from all other anthracyclines. Preclinical studies have validated this capability, demonstrating significant CNS uptake and efficacy in orthotopic brain tumor models. While detailed, peer-reviewed quantitative pharmacokinetic data for berubicin itself remains to be fully published, evidence from closely related analogs developed within the same program confirms that this chemical scaffold can achieve high concentrations in brain tissue. The established mechanism of topoisomerase II inhibition, combined with its demonstrated ability to reach its CNS target, positions berubicin as a significant drug candidate for glioblastoma and potentially other central nervous system malignancies. The ongoing clinical development will be crucial in translating these promising preclinical characteristics into tangible benefits for patients.

References

Berubicin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berubicin hydrochloride is a novel, second-generation anthracycline that has demonstrated the unique ability to cross the blood-brain barrier (BBB), a critical feature for treating central nervous system (CNS) malignancies.[1][2][3] Developed by Dr. Waldemar Priebe at The University of Texas MD Anderson Cancer Center, Berubicin is a potent topoisomerase II inhibitor and DNA intercalator, mechanisms of action characteristic of anthracyclines.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on its application in treating glioblastoma multiforme (GBM). Quantitative data from clinical trials are summarized, and detailed experimental protocols for key assays are provided.

Discovery and Rationale

The development of Berubicin was driven by the significant unmet need for effective chemotherapeutics for brain cancers like GBM.[2] The BBB severely restricts the entry of most anticancer agents into the brain, rendering many otherwise effective drugs useless against CNS tumors. Anthracyclines, a class of potent chemotherapeutic agents, have historically been ineffective against brain cancers due to their inability to penetrate the BBB.[6]

Berubicin was specifically designed to overcome this limitation.[7] It is a synthetic analog of doxorubicin (B1662922), engineered to have increased lipophilicity, which facilitates its passage across the BBB.[8][9] Preclinical studies demonstrated that Berubicin not only crosses the BBB but also exhibits potent cytotoxic activity against glioma cell lines.[10]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound (also known as WP744) is proprietary and not publicly available, a general overview of the synthetic strategy can be inferred from its structure as a doxorubicin analog. The synthesis would likely involve the chemical modification of the commercially available starting material, doxorubicin hydrochloride.

A plausible synthetic route would involve the selective protection of reactive functional groups on the doxorubicin molecule, followed by the key chemical transformations to introduce the modifications that differentiate Berubicin from doxorubicin. The final steps would involve deprotection and purification to yield the desired product, which is then converted to the hydrochloride salt for improved stability and solubility.

Manufacturing of the active pharmaceutical ingredient (API) for clinical trials has been a critical step, with CNS Pharmaceuticals engaging contract manufacturing organizations to produce the injectable form of Berubicin.[11]

Mechanism of Action

Berubicin exerts its anticancer effects through a dual mechanism of action, characteristic of the anthracycline class of drugs:

-

Topoisomerase II Inhibition: Berubicin acts as a topoisomerase II poison.[4][10] Topoisomerase II is a nuclear enzyme essential for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving topological problems. Berubicin stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular events that ultimately result in apoptotic cell death.[5]

-

DNA Intercalation: Berubicin possesses a planar aromatic ring structure that allows it to insert itself between the base pairs of the DNA double helix.[2][4] This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription, and contributing to its cytotoxic effects.

The downstream consequences of these actions include the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and the induction of apoptosis.[2][4]

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Protocols

Topoisomerase II Inhibition Assay (Decatenation Assay)

This in vitro assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

This compound (test compound)

-

Etoposide (B1684455) (positive control)

-

Nuclease-free water

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and imaging system

Protocol:

-

Prepare a reaction mixture containing 1x topoisomerase II reaction buffer, kDNA, and nuclease-free water.

-

Add varying concentrations of this compound or the vehicle control to the reaction mixtures. A positive control with etoposide should also be included.

-

Initiate the reaction by adding human Topoisomerase IIα enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the catenated and decatenated kDNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA and an increase in the amount of catenated kDNA compared to the no-drug control.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay measures the ability of a compound to displace ethidium bromide from DNA, which is indicative of DNA intercalation.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide

-

This compound (test compound)

-

Doxorubicin (positive control)

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Protocol:

-

Prepare a solution of ctDNA and ethidium bromide in Tris-HCl buffer.

-

Measure the initial fluorescence of the ctDNA-ethidium bromide complex.

-

Add increasing concentrations of this compound to the solution. A positive control with doxorubicin should be run in parallel.

-

After each addition, incubate the mixture for a short period to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity after each addition.

-

A decrease in fluorescence intensity indicates that Berubicin is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.

Clinical Development and Quantitative Data

Berubicin has undergone Phase I and is currently in Phase II clinical trials for the treatment of recurrent glioblastoma multiforme.

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in patients with recurrent primary brain tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Berubicin.

Table 1: Efficacy Results from Phase I Clinical Trial of Berubicin in Recurrent Glioma

| Efficacy Endpoint | Result (N=25 evaluable patients) |

| Complete Response (CR) | 1 (durable for 13+ years)[8] |

| Partial Response (PR) | 1[8] |

| Stable Disease (SD) | 10[8] |

| Clinical Benefit Rate (CR + PR + SD) | 48%[8] |

The most common dose-limiting toxicity was myelosuppression (neutropenia and thrombocytopenia).[8]

Phase II Clinical Trial (NCT04762069)

An ongoing multicenter, open-label, randomized controlled study is comparing the efficacy and safety of Berubicin versus Lomustine in adult patients with recurrent GBM after failure of first-line therapy.[12] Patients are randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[12] The primary endpoint is overall survival (OS).[8][13]

Table 2: Efficacy Results from Phase II Clinical Trial of Berubicin vs. Lomustine in Recurrent GBM (Primary Analysis)

| Efficacy Endpoint | Berubicin (N=168) | Lomustine (N=84) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (mOS) | 8.7 months | 9.3 months | 1.13 | 0.5351[14] |

| Median Progression-Free Survival (mPFS) | 1.5 months | 1.6 months | - | - |

| Response Rate (Partial Response) | 5.8% | 0% | - | - |

| Stable Disease | 33.6% | 35.2% | - | - |

| Disease Control Rate (PR + SD) | 39.4% | 35.2% | - | - |

While the trial did not meet its primary endpoint of a statistically significant improvement in overall survival compared to Lomustine, Berubicin demonstrated a comparable clinical outcome with a favorable safety profile.[13][14][15]

Table 3: Adverse Events in Phase II Clinical Trial of Berubicin vs. Lomustine in Recurrent GBM

| Adverse Event (Any Grade, >10% in Berubicin Arm) | Berubicin (N=105) | Lomustine (N=46) |

| Anemia | 13.3% | 13.0%[7] |

| Asthenia | 10.5% | 13.0%[7] |

| Fatigue | 26.7% | 19.6%[7] |

| Headache | 17.1% | 6.5%[7] |

| Decreased Lymphocyte Count | 13.3% | 21.7%[7] |

| Nausea | 17.1% | 23.9%[7] |

| Decreased Neutrophil Count | 20.0% | 15.2%[7] |

| Decreased White Blood Cell Count | 12.4% | 19.6%[7] |

Importantly, no cardiotoxicity, a known side effect of other anthracyclines, was observed with Berubicin.[15]

Experimental and Drug Development Workflow

The development of Berubicin follows a typical trajectory for an oncology drug, from preclinical research to clinical trials.

Caption: General workflow for oncology drug development.

Conclusion

This compound represents a significant advancement in the development of chemotherapeutics for CNS malignancies. Its ability to cross the BBB addresses a long-standing challenge in the treatment of brain tumors. While the recent Phase II trial did not demonstrate superior overall survival compared to the standard of care, the comparable efficacy and favorable safety profile, particularly the absence of cardiotoxicity, warrant further investigation. The unique properties of Berubicin may hold promise for future combination therapies and for the treatment of other CNS cancers. Continued research and clinical evaluation will be crucial in defining the ultimate role of Berubicin in the neuro-oncology therapeutic landscape.

References

- 1. assets.cnspharma.com [assets.cnspharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. wpdpharmaceuticals.com [wpdpharmaceuticals.com]

- 4. CNS Pharmaceuticals | Berubicin [cnspharma.com]

- 5. CNS Pharmaceuticals Doses First Group of Patients with Berubicin, an FDA-Designated Fast Track Drug Candidate, in the Potentially Pivotal Study for the Treatment of Glioblastoma Multiforme (GBM) [prnewswire.com]

- 6. This compound | C34H36ClNO11 | CID 9874591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ATPS-68: COMBINATION OF TOPOISOMERASE II POISON BERUBICIN WITH STAT3 INHIBITOR WP1066BLOCKS POTENTLY TUMOR GROWTH IN GMB MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CNS Pharmaceuticals Begins Manufacturing of Berubicin in Europe - BioSpace [biospace.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. discover-pharma.com [discover-pharma.com]

- 14. researchgate.net [researchgate.net]

- 15. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]

Berubicin Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Berubicin (B1242145) hydrochloride is a synthetic anthracycline derivative with significant potential as an antineoplastic agent, particularly for cancers of the central nervous system.[1][2] Developed by Dr. Waldemar Priebe at the MD Anderson Cancer Center, berubicin was designed to overcome some of the limitations of existing anthracyclines, such as doxorubicin, notably the inability to cross the blood-brain barrier (BBB).[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of berubicin hydrochloride, along with representative experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of berubicin. Its chemical structure is characterized by a tetracyclic aglycone, daunosamine (B1196630) sugar moiety, and a benzyl (B1604629) group. This structural modification is believed to contribute to its ability to penetrate the BBB.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | [2] |

| Molecular Formula | C₃₄H₃₆ClNO₁₁ | [2] |

| Molecular Weight | 670.1 g/mol | [2] |

| CAS Number | 293736-67-1 | [2] |

| Appearance | Solid powder | [5] |

| pKa (Strongest Acidic) | 8.01 (Computed) | [3] |

| pKa (Strongest Basic) | 9.34 (Computed) | [3] |

| Polar Surface Area | 195 Ų (Computed) | [2] |

| Rotatable Bond Count | 8 (Computed) | [3] |

| Hydrogen Bond Donor Count | 5 (Computed) | [3] |

| Hydrogen Bond Acceptor Count | 12 (Computed) | [3] |

Note: Some physicochemical properties are computed and may vary from experimental values.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism, primarily targeting DNA and essential cellular enzymes.

-

DNA Intercalation: Like other anthracyclines, berubicin intercalates between the base pairs of the DNA double helix.[1][3] This physical insertion into the DNA structure disrupts its normal function, leading to the inhibition of DNA replication and repair, as well as RNA and protein synthesis.[1]

-

Topoisomerase II Inhibition: Berubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, transcription, and chromosome segregation.[3][6] By stabilizing the topoisomerase II-DNA cleavage complex, berubicin prevents the re-ligation of the DNA strands, resulting in double-strand breaks and ultimately triggering apoptotic cell death.[6]

-

Overcoming Drug Resistance: A key feature of berubicin is its ability to circumvent efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), which are often responsible for multidrug resistance in cancer cells.[7]

-

NF-κB Activation: Berubicin has been shown to activate the nuclear factor kappa B (NF-κB) signaling pathway, which can have pro-apoptotic effects in certain cancer cell types.[7]

Biological Activity and Efficacy

This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to other chemotherapeutic agents. Its efficacy has been particularly noted in preclinical and clinical studies of glioblastoma multiforme (GBM).

Table 2: In Vitro Cytotoxicity (IC₅₀) of Berubicin Compared to Doxorubicin

| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) |

| D556 | Human Medulloblastoma | 5.1 | 36.0 |

| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 |

| GL261 | Murine Glioma | 11.5 | 46.2 |

| U-251 | Glioblastoma | 4.7 | 62.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 |

| BT-58 | Ependymoma | 36.5 | 124.0 |

| Toledo | B cell lymphoma | 3.1 | 24.5 |

| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 |

| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 |

| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 |

| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 |

| Daudi | Burkitt lymphoma | 3.4 | 12.2 |

| Breast | 0.72 | 4.02 | |

| NCI-H522 | Lung | 3.40 | 8.32 |

| A549 | Lung | 1.07 | 4.68 |

| SW480 | Colon | 2.99 | 8.26 |

| HT-29 | Colon | 3.66 | 23.40 |

| AsPC-1 | Pancreas | 5.62 | 80.50 |

| BxPC-3 | Pancreas | 4.05 | 15.70 |

| Capan-1 | Pancreas | 5.30 | 30.75 |

| OVCAR-3 | Ovarian | 5.31 | 11.53 |

Data sourced from a 2022 ASCO Poster by CNS Pharmaceuticals.[8]

Experimental Protocols

The following sections outline representative methodologies for the synthesis, characterization, and biological evaluation of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that is not extensively detailed in publicly available literature, likely due to its proprietary nature. However, the general approach for creating anthracycline analogs involves the modification of a parent compound, such as daunorubicin. A plausible synthetic and characterization workflow is outlined below.

Characterization Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to purify the final compound and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compound and confirm the addition of the benzyl group.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its identity.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for a specific duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in the provided binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Topoisomerase II Inhibition Assay

This assay determines the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Materials:

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

ATP

-

This compound

-

DNA loading dye

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

Reaction Setup: Set up reactions containing the assay buffer, supercoiled DNA, and various concentrations of this compound.

-

Enzyme Addition: Add topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.

Conclusion

This compound is a promising novel anthracycline with a unique ability to cross the blood-brain barrier. Its potent cytotoxic activity against a wide range of cancers, particularly glioblastoma multiforme, makes it a compound of significant interest for further research and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of its chemical and biological properties.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | C34H36ClNO11 | CID 9874591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]

- 4. CNS Pharmaceuticals Presents Update from Ongoing Potentially Pivotal Study of Berubicin Compared with Lomustine in Adult Patients with Recurrent GBM (WHO Grade IV) After Failure of Standard First Line Therapy - BioSpace [biospace.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. assets.cnspharma.com [assets.cnspharma.com]

The In Vivo Pharmacokinetics of Berubicin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Berubicin hydrochloride, a novel anthracycline derivative, has emerged as a promising therapeutic agent for aggressive brain cancers, particularly glioblastoma multiforme. Its unique ability to cross the blood-brain barrier sets it apart from other drugs in its class. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Berubicin, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Quantitative Pharmacokinetic Profile

The pharmacokinetic properties of Berubicin have been primarily characterized in early-phase clinical trials involving patients with recurrent high-grade gliomas. The available data from a Phase 1 dose-escalation study are summarized below.

| Parameter | Value | Reference |

| Mean Half-Life (t½) | 32.3 hours | [1] |

| Volume of Distribution (Vd) | 1842 L/m² | [1] |

| Clearance (CL) | Dose-independent | [1] |

| Maximum Tolerated Dose (MTD) | 7.5 mg/m² per day | [1] |

Experimental Protocols

Detailed methodologies from key clinical trials provide insight into how the pharmacokinetic data of Berubicin have been obtained.

Phase 1 Dose-Escalation Trial (NCT00526812)

This initial human study was crucial in determining the safety, tolerability, and preliminary pharmacokinetic profile of Berubicin.

-

Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetic profile of Berubicin in patients with recurrent or refractory glioblastoma multiforme or other primary brain cancers.[1]

-

Patient Population: The trial enrolled 27 evaluable patients.[1]

-

Dosage and Administration: Berubicin was administered intravenously over 2 hours for three consecutive days. This constituted one cycle, which was repeated every 21 days. The daily doses were escalated in cohorts, ranging from 1.2 mg/m² to 9.6 mg/m².[1][2]

-

Pharmacokinetic Sampling: While specific sampling times are not detailed in the available literature, standard pharmacokinetic protocols would involve collecting blood samples at multiple time points before, during, and after the infusion to determine the drug concentration-time profile.

Ongoing Phase 2 and Pediatric Studies

Further pharmacokinetic data are being collected in ongoing trials to provide a more robust understanding of Berubicin's behavior in different patient populations.

-

Phase 2 Trial in Adults (NCT04762069): This study in adult patients with recurrent glioblastoma is designed to further evaluate the efficacy and safety of Berubicin. A key secondary objective is to characterize its pharmacokinetics.[3][4] The protocol includes comprehensive pharmacokinetic assessments for at least 15 patients during the initial 3-day dosing period of each 21-day cycle.[2]

-

Phase 1 Study in Children: A separate Phase 1 trial is being conducted in pediatric patients with high-grade gliomas.[3] This study aims to determine the safety, optimal dosage, and pharmacokinetic profile of Berubicin in this younger population. The drug is administered as a 1-hour intravenous infusion for three consecutive days, followed by an 18-day rest period.[3]

Mechanism of Action: A Visual Representation

Berubicin exerts its anticancer effects through a multi-faceted mechanism of action, characteristic of anthracycline antibiotics. It primarily targets the machinery of DNA replication and repair within cancer cells.

Caption: The multifaceted mechanism of action of Berubicin leading to cancer cell death.

The primary mechanisms of action for Berubicin include:

-

Inhibition of DNA and RNA Synthesis: Berubicin intercalates between the base pairs of DNA and RNA strands. This physical obstruction prevents the replication of rapidly dividing cancer cells.[5]

-

Topoisomerase II Inhibition: The drug also inhibits the topoisomerase II enzyme. This enzyme is critical for relaxing supercoiled DNA, a necessary step for DNA transcription and replication.[5][6]

-

Generation of Free Radicals: Berubicin can create iron-mediated free oxygen radicals, which in turn cause damage to the DNA and cellular membranes of cancer cells.[5]

Experimental Workflow for Pharmacokinetic Analysis

The determination of Berubicin's pharmacokinetic parameters follows a standardized workflow from patient administration to data analysis.

Caption: A typical workflow for a clinical pharmacokinetic study of Berubicin.

This generalized workflow highlights the key steps involved in a clinical pharmacokinetic study. Blood samples are taken from patients at specific time points following the intravenous administration of Berubicin. The plasma is then separated and analyzed using a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the concentration of the drug. Finally, this concentration-time data is used to perform pharmacokinetic modeling and calculate the key parameters that describe the drug's absorption, distribution, metabolism, and excretion.

References

Berubicin Hydrochloride: A Technical Guide for the Treatment of Glioblastoma Multiforme

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, primarily due to the blood-brain barrier (BBB) restricting the efficacy of many chemotherapeutic agents. Berubicin (B1242145) hydrochloride, a novel synthetic anthracycline, has emerged as a promising therapeutic candidate engineered to overcome this critical obstacle. As a potent topoisomerase II inhibitor, berubicin has demonstrated the ability to cross the BBB and exert cytotoxic effects on GBM cells. This technical guide provides a comprehensive overview of berubicin, summarizing its mechanism of action, preclinical data, and clinical trial outcomes in patients with recurrent GBM. Detailed experimental methodologies, quantitative data presented in structured tables, and visualizations of key pathways and workflows are included to support ongoing research and development efforts in the field of neuro-oncology.

Introduction

Glioblastoma multiforme is the most common and aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy. The inherent resistance of GBM to conventional therapies and the protective nature of the blood-brain barrier necessitate the development of novel therapeutic agents with improved central nervous system (CNS) penetration and efficacy.

Berubicin hydrochloride (formerly known as RTA 744) is a second-generation anthracycline specifically designed to address these challenges. Unlike its parent compound, doxorubicin (B1662922), berubicin has been structurally modified to enhance its lipophilicity, enabling it to traverse the BBB and accumulate in brain tumor tissue. This unique characteristic, combined with its potent anti-cancer activity, positions berubicin as a significant advancement in the potential treatment of GBM.

Mechanism of Action

Berubicin's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication, transcription, and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, berubicin prevents the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in rapidly dividing cancer cells.[1] Preclinical studies have shown that berubicin is significantly more potent than doxorubicin in various cancer cell lines, including those derived from GBM.

Figure 1: Mechanism of Action of Berubicin in Glioblastoma.

Preclinical Studies

Berubicin has undergone preclinical evaluation in various in vitro and in vivo models of glioblastoma, demonstrating significant anti-tumor activity.

In Vitro Cytotoxicity

Berubicin has shown high cytotoxicity in glioblastoma cell lines. In head-to-head comparisons, berubicin consistently exhibited greater potency than doxorubicin.

Experimental Protocol: MTT Assay for Cell Viability

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Glioblastoma cell lines (e.g., U-87 MG) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan (B1609692).

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Efficacy in Orthotopic Xenograft Models

In vivo studies using orthotopic xenograft models of human glioblastoma in immunodeficient mice have been crucial in evaluating the therapeutic potential of berubicin.

Experimental Protocol: U-87 MG Orthotopic Xenograft Model

-

Cell Preparation: Human glioblastoma U-87 MG cells are cultured and harvested during their logarithmic growth phase.

-

Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used to prevent rejection of the human tumor cells.

-

Intracranial Implantation: A stereotactic apparatus is used to precisely inject a suspension of U-87 MG cells into the brain of the anesthetized mice.[2]

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if the cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Treatment Administration: Once the tumors are established, mice are randomized into treatment and control groups. Berubicin is typically administered intravenously.

-

Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor volume is also monitored throughout the study.

Preclinical studies have shown that berubicin significantly prolongs the survival of mice with intracranial U-87 MG gliomas compared to control groups.[3]

References

Berubicin Hydrochloride: A Technical Overview of a Novel Synthetic Anthracycline for CNS Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berubicin (B1242145) hydrochloride (systematic name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride) is a novel, second-generation synthetic anthracycline currently under investigation as a potent anti-neoplastic agent.[1][2] Developed by Dr. Waldemar Priebe, this doxorubicin (B1662922) analogue has been engineered with the primary objective of overcoming the significant challenge of blood-brain barrier (BBB) penetration, a major limitation of traditional anthracyclines in the treatment of central nervous system (CNS) malignancies like glioblastoma multiforme (GBM).[3][4] This technical guide provides a comprehensive overview of the core scientific and clinical data available for berubicin, focusing on its novelty, mechanism of action, and key experimental findings.

Core Mechanism of Action: Topoisomerase II Inhibition

Similar to other anthracyclines, the principal mechanism of action of berubicin is the inhibition of topoisomerase II.[3][5] This enzyme is critical for managing DNA topology during replication, transcription, and chromosome segregation. Berubicin intercalates into the DNA, forming a stable ternary complex with topoisomerase II and DNA.[1][6] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to double-strand breaks. The accumulation of these breaks triggers a cascade of cellular events, culminating in the induction of apoptosis and cell death.[3][5] A key novelty of berubicin is its design to circumvent multidrug resistance (MDR) mechanisms, such as those mediated by P-glycoprotein (P-gp) and MRP1, which often limit the efficacy of conventional anthracyclines.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of berubicin hydrochloride.

Table 1: In Vitro Cytotoxicity (IC50) Data

| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) | Potency Ratio (Doxorubicin IC50 / Berubicin IC50) |

| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |

| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |

| D556 | Medulloblastoma (Human) | 5.1 | 36.0 | 7.0 |

| DAOY-WT | Medulloblastoma (Human) | 13.0 | 47.0 | 3.6 |

| GL261 | Glioma (Murine) | 11.5 | 46.2 | 4.0 |

| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |

| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |

| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |

| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |

| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |

| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |

| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |

| NCI-H460 | Lung | 0.72 | 4.02 | 5.6 |

| NCI-H522 | Lung | 3.40 | 8.32 | 2.4 |

| A549 | Lung | 1.07 | 4.68 | 4.4 |

| SW480 | Colon | 2.99 | 8.26 | 2.8 |

| HT-29 | Colon | 3.66 | 23.40 | 6.4 |

| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |

| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |

| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |

| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |

Data sourced from a 2022 ASCO Poster by CNS Pharmaceuticals.

Table 2: Phase 1 Clinical Trial Data (Recurrent GBM and other Primary Brain Cancers)

| Parameter | Value |

| Number of Evaluable Patients | 27 |

| Dosing Range | 1.2 mg/m² to 9.6 mg/m² per day |

| Maximum Tolerated Dose (MTD) | 7.5 mg/m² per day |

| Dose-Limiting Toxicity (DLT) | Neutropenia |

| Clinical Benefit Rate | 44% |

| Complete Response | 1 patient (in remission > 11 years) |

| Partial Responses | 2 patients |

| Stable Disease | 9 patients |

| Mean Half-life | 32.3 hours |

| Volume of Distribution | 1842 L/m² |

Data compiled from various sources reporting on the Phase 1 trial (NCT00526812).[8]

Table 3: Phase 2 Clinical Trial (vs. Lomustine) - Adverse Events (Any Grade)

| Adverse Event | Berubicin (n=105) | Lomustine (n=46) |

| Anemia | 13.3% | 13.0% |

| Asthenia | 10.5% | 13.0% |

| Constipation | 9.5% | 10.9% |

| Fatigue | 26.7% | 19.6% |

| Headache | 17.1% | 6.5% |

| Decreased Lymphocyte Count | 13.3% | 21.7% |

| Nausea | 17.1% | 23.9% |

| Decreased Neutrophil Count | 20.0% | 15.2% |

| Decreased Platelet Count | 4.8% | 30.4% |

| Seizure | 9.5% | 15.2% |

| Thrombocytopenia | 1.0% | 8.7% |

| Decreased White Blood Cell Count | 12.4% | 19.6% |